Ammonium sulfide

Description

What is Ammonium sulfide?

Ammonium sulfide is a chemical compound composed of sulfur and ammonium ions. It is a yellow, crystalline(sand-like) solid usually in a water solution. Ammonium sulfide has a robust and corrosive smell that can be confused with rotten eggs and ammonia. It is explosive and highly flammable, so it can quickly light a fire.The ammonium sulfide compound is crystallized at temperatures higher than -18 but liquefies at room temperature. Ammonium sulfide crystals are usually yellow.

Because of its explosive properties, it is commonly called a "stink bomb." Ammonium sulfide, a compound with IUPAC designation, is also known as a "stink bomb." The formula for ammonium sulfide can be found at (NH4)2S. The ammonium sulfide mol mass (or ammonium-sulfide chemical formulation) is 68.154g/mol. It is sometimes also known as Diammonium sulfide because of the presence of two ammonium ions in the ammonium–sulfide formula.

Uses of Ammonium Sulfide

Ammonium sulfide's most popular use is in the manufacture of photographic developers. It is also used extensively in the textile industry. It is used to apply the patina, a thin layer of green color that has formed over the bronze's surface due to oxidation. In small amounts, it is used in cigarettes as an additive reagent. It is also extensively used in small quantities as an additive reagent in cigarettes. This property can be derived from specific organic synthesis methodologies.The mineral analysis is very efficient with ammonium sulfide. It is used in the continuous culture of Saccharomyces cerevisiae. It is essential to modify the surface low-k dielectric thin films. It is an unstable salt and is necessary for molecular beam epitaxy (regrowth).

Ammonium sulfide is an organic salt that has a sulfurous smell. It is used as a flavoring agent in food production.

Ammonium sulfide solution can improve the performance of type-II InAs/GaSb supra lattice photodiodes using the surface passivation technique.

Properties

IUPAC Name |

diazanium;sulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.S/h2*1H3;/q;;-2/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJXRRSPUVSSMN-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

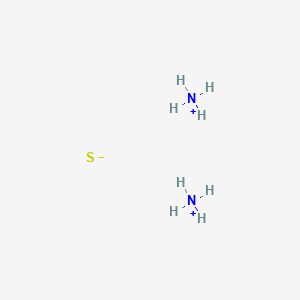

[NH4+].[NH4+].[S-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]2S, H8N2S | |

| Record name | Ammonium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893218 | |

| Record name | Ammonium sulfide ((NH4)2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium sulfide aqueous solution is a colorless to yellow liquid, with an odor of rotten eggs or ammonia. Can slowly react with water to generate flammable and toxic hydrogen sulfide gas. This reaction is much faster with acid. It may be irritating to skin, eyes and mucous membranes and may cause illness from skin absorption. It may burn and/or emit toxic fumes if heated to high temperatures., Liquid, Colorless to yellow solid below -18 deg C; Decomposes above this temperature; [HSDB] Available as colorless to yellow solution with an odor of rotten eggs; [CAMEO] 40-44% aqueous solution is yellow liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM SULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfide ((NH4)2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

104 °F at 760 mmHg (USCG, 1999), 40 °C /Ammonium sulfide solution/ | |

| Record name | AMMONIUM SULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

72 °F (USCG, 1999), 72 °C (Closed cup) | |

| Record name | AMMONIUM SULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, Soluble in ethanol, alkalies | |

| Record name | DIAMMONIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.99 to 1.01 at 68 °F (USCG, 1999), 1 g/mL at 25 °C /Ammonium sulfide solution/ | |

| Record name | AMMONIUM SULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-orange crystals., Compound is found as colorless to yellow crystals below -18 °C or as yellow-orange crystals | |

CAS No. |

12135-76-1 | |

| Record name | AMMONIUM SULFIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2458 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium sulfide ((NH4)2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium sulfide ((NH4)2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H0Q32TDFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Approximately 0 °C; decomposes | |

| Record name | DIAMMONIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/470 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and preparation of ammonium sulfide solution for laboratory use

An In-depth Technical Guide to the Synthesis and Preparation of Ammonium Sulfide Solution for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium sulfide, (NH₄)₂S, is a valuable reagent in various laboratory applications, including qualitative inorganic analysis for the precipitation of metal cations, as a reducing agent in organic synthesis, and in the manufacturing of textiles and photographic developers.[1][2] Commercially available as an aqueous solution, typically in concentrations ranging from 20-24%, its inherent instability necessitates that for certain applications, freshly prepared solutions are required.[3] This guide provides a comprehensive overview of the synthesis, preparation, and analysis of ammonium sulfide solutions for laboratory use, with a strong emphasis on safety, quantitative accuracy, and procedural detail.

Ammonium sulfide solution is a colorless to yellow liquid with a strong odor of both ammonia and rotten eggs, attributable to its decomposition products.[4] The solid form is unstable above -18 °C, readily decomposing into ammonia and ammonium hydrosulfide.[3][5] Consequently, it is almost exclusively handled as an aqueous solution. These solutions are alkaline and consist of a mixture of ammonia, ammonium hydrosulfide (NH₄SH), and ammonium sulfide.[5]

Synthesis and Chemical Principles

The synthesis of ammonium sulfide solution involves the reaction of hydrogen sulfide (H₂S) gas with aqueous ammonia (NH₄OH). The reaction proceeds in two key stages:

-

Formation of Ammonium Hydrosulfide: Hydrogen sulfide, a weak acid, reacts with ammonia, a weak base, to form ammonium hydrosulfide.

H₂S + NH₄OH ⇌ NH₄HS + H₂O

-

Formation of Ammonium Sulfide: The ammonium hydrosulfide then reacts with an additional mole of ammonia to form ammonium sulfide.

NH₄HS + NH₄OH ⇌ (NH₄)₂S + H₂O

To ensure the equilibrium favors the formation of ammonium sulfide, an excess of ammonia is required. If hydrogen sulfide is in excess, the primary product will be ammonium hydrosulfide.

Quantitative Data Summary

The following tables summarize key quantitative data for ammonium sulfide and its precursors.

Table 1: Physical and Chemical Properties of Ammonium Sulfide Solution

| Property | Value | References |

| Chemical Formula | (NH₄)₂S | [6] |

| Molecular Weight | 68.14 g/mol | [2] |

| Appearance | Colorless to yellow or reddish-yellow liquid | [2][4] |

| Odor | Strong odor of ammonia and rotten eggs | [6][4] |

| pH (20-45% solution) | ~9.3 - 10.5 | [6][4][7] |

| Density (20% solution) | ~0.997 g/cm³ at 20 °C | |

| Boiling Point | Decomposes (commercial solution ~40 °C) | [6][4] |

| Flash Point (20-24% solution) | 22 °C - 32.2 °C (closed cup) | [6][7] |

| Solubility | Miscible with water, alcohol, and liquid ammonia | [8][9] |

Table 2: Safety and Exposure Limits

| Parameter | Value | References |

| Flammability Limits (H₂S in air) | 4.3 - 46% | [4] |

| Flammability Limits (NH₃ in air) | 15 - 28% | [4] |

| OSHA PEL (H₂S) | 10 ppm (TWA), 15 ppm (STEL) | [6] |

| OSHA PEL (NH₃) | 50 ppm (TWA) | [6] |

| ACGIH TLV (H₂S) | 10 ppm (TWA), 15 ppm (STEL) | [6] |

| ACGIH TLV (NH₃) | 25 ppm (TWA), 35 ppm (STEL) | [6] |

Experimental Protocols

Extreme caution must be exercised during the synthesis of ammonium sulfide due to the highly toxic and flammable nature of hydrogen sulfide gas. All procedures must be conducted in a well-ventilated fume hood.

Protocol 1: Preparation of Colorless Ammonium Sulfide Solution (~3 M)

This protocol is adapted from standard laboratory procedures for preparing a moderately concentrated colorless ammonium sulfide solution.

Materials:

-

Concentrated ammonium hydroxide (28-30% NH₃)

-

Hydrogen sulfide (H₂S) gas source (e.g., Kipp's apparatus with FeS and HCl, or a lecture bottle)

-

Gas washing bottle

-

Ice bath

-

Two large glass bottles with stoppers

-

Glass tubing for gas delivery

Procedure:

-

Preparation: In a fume hood, place 400 mL of concentrated ammonium hydroxide into a large glass bottle.

-

Division of Solution: Divide the ammonium hydroxide solution into two equal portions of 200 mL.

-

Saturation with H₂S: Place one of the 200 mL portions in an ice bath to keep it cool. Bubble H₂S gas through this solution via a gas washing bottle and glass tubing. Continue the gas flow until the solution is saturated. Saturation is indicated when the rate of gas bubbling out of the solution equals the rate of bubbling in. This step will primarily form ammonium hydrosulfide (NH₄HS).

-

Neutralization and Formation: Slowly and with stirring, add the second 200 mL portion of concentrated ammonium hydroxide to the saturated solution from step 3. This will neutralize the excess H₂S and convert the NH₄HS to (NH₄)₂S.

-

Dilution and Storage: Dilute the resulting solution to a final volume of 1 liter with deionized water. Store the solution in a tightly sealed, dark glass bottle in a cool, well-ventilated area away from acids and oxidizing agents.[6]

Protocol 2: Preparation of Yellow Ammonium Sulfide (Ammonium Polysulfide)

Yellow ammonium sulfide contains dissolved sulfur, forming polysulfides ((NH₄)₂Sₓ). It is often used in qualitative analysis.

Materials:

-

Ammonium sulfide solution (prepared as in Protocol 4.1 or commercial)

-

Powdered sulfur (flowers of sulfur)

Procedure:

-

To a prepared colorless ammonium sulfide solution, add approximately 10 grams of powdered sulfur per liter of solution.

-

Shake or stir the mixture until the sulfur is completely dissolved. The solution will turn a distinct yellow color.

-

Store the yellow ammonium sulfide solution under the same conditions as the colorless solution.

Protocol 3: Assay of Ammonium Sulfide Solution (Iodometric Titration)

This method determines the concentration of sulfide by its reducing capacity.

Materials:

-

0.1 N Iodine standard solution

-

0.1 N Sodium thiosulfate standard solution

-

0.1 N Hydrochloric acid

-

Starch indicator solution

-

Nitrogen gas source

-

Standard laboratory glassware (volumetric flasks, pipettes, burette)

Procedure:

-

Sample Preparation: Accurately weigh approximately 3.0 g of the prepared ammonium sulfide solution into a 250 mL volumetric flask. Dilute to the mark with deoxygenated water (prepared by bubbling nitrogen through it). Stopper the flask and mix thoroughly.

-

Reaction with Iodine: Pipette a 50.0 mL aliquot of the diluted sample into a flask containing a mixture of 50.0 mL of 0.1 N iodine and 25 mL of 0.1 N hydrochloric acid in 400 mL of water. Ensure the tip of the pipette is below the surface of the iodine solution during addition.

-

Back Titration: Titrate the excess iodine with 0.1 N sodium thiosulfate solution. Add 3 mL of starch indicator when the solution becomes a pale yellow. Continue titrating until the blue color disappears.

-

Calculation: Calculate the amount of iodine that reacted with the ammonium sulfide. One milliliter of 0.1 N iodine is equivalent to 0.00341 g of (NH₄)₂S.[10]

Visualizations

Stability, Storage, and Safety

Stability: Ammonium sulfide solutions are inherently unstable and decompose upon exposure to air and heat, releasing toxic and flammable hydrogen sulfide and ammonia gases.[6] The solution's stability is poor, and it will degrade over time, often indicated by a change in color from colorless/yellow to a darker, reddish-yellow.[4]

Storage: Store ammonium sulfide solutions in tightly sealed containers in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.[7] Storage should be in a dedicated cabinet for flammable and corrosive materials, separate from acids and strong oxidizing agents.[6][7] Containers should be properly bonded and grounded during transfer to prevent static discharge.[11]

Safety Precautions:

-

Handling: Always handle ammonium sulfide solutions in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile rubber gloves, and a lab coat.[4][7]

-

Incompatibilities: Ammonium sulfide is incompatible with strong acids (liberates H₂S), strong bases (liberates NH₃), and strong oxidizing agents.[4][7] It is also corrosive to copper, zinc, and their alloys.[6][4]

-

Spills: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material like sand or vermiculite and place it in a sealed container for chemical waste disposal.[6][7]

-

Disposal: Dispose of ammonium sulfide waste according to local, state, and federal regulations. Do not discharge to sewers or waterways.[11]

Conclusion

The laboratory preparation of ammonium sulfide solution is a straightforward yet hazardous procedure that requires strict adherence to safety protocols. By carefully controlling the reaction between hydrogen sulfide and ammonium hydroxide, researchers can produce fresh, high-quality reagent suitable for a variety of chemical applications. Proper storage and handling are critical to maintaining the solution's integrity and ensuring a safe laboratory environment. The quantitative methods outlined provide the means to accurately characterize the prepared solutions, ensuring reproducibility in experimental results.

References

- 1. AMMONIUM SULFIDE - Ataman Kimya [atamanchemicals.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. moleko.com [moleko.com]

- 5. Ammonium sulfide - Sciencemadness Wiki [sciencemadness.org]

- 6. technopharmchem.com [technopharmchem.com]

- 7. chemicalproductscorp.com [chemicalproductscorp.com]

- 8. Page loading... [guidechem.com]

- 9. Ammonium sulfide | 12135-76-1 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. louisville.edu [louisville.edu]

Ammonium sulfide stability and decomposition pathways at room temperature

An In-depth Technical Guide on the Stability and Decomposition Pathways of Ammonium Sulfide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium sulfide ((NH₄)₂S) is a highly unstable inorganic salt that finds application in various fields, including organic synthesis, photographic development, and textile manufacturing. However, its inherent instability at ambient temperatures presents significant challenges for its storage, handling, and application. This technical guide provides a comprehensive overview of the stability and decomposition pathways of ammonium sulfide at room temperature. It details the underlying chemical equilibria in aqueous solutions, the primary decomposition route via gas evolution, and the secondary oxidative pathways leading to the formation of polysulfides. This document synthesizes available data, outlines detailed experimental protocols for stability analysis, and provides visual diagrams to elucidate key processes, serving as a critical resource for professionals working with this reactive compound.

Core Chemical Properties and Instability

Solid ammonium sulfide exists as yellow crystals only at temperatures below -18 °C.[1][2][3] Above this temperature, it readily decomposes.[1][4] Consequently, ammonium sulfide is almost exclusively supplied and handled as an aqueous solution, typically ranging from 20-48% by weight.[1][4] These solutions are characterized by a strong odor of both ammonia and rotten eggs, a basic pH (typically 9.5-11), and a yellow to orange-red color.[5][6]

The term "ammonium sulfide solution" is a commercial simplification. True diammonium sulfide, (NH₄)₂S, is a salt of a weak acid (H₂S) and a weak base (NH₃). In aqueous solution, the sulfide ion (S²⁻) is extremely basic and readily undergoes hydrolysis. The ammonium ion (NH₄⁺), with a pKa of 9.2, is a significantly better proton donor than water.[1] This leads to a complex and dynamic equilibrium where the solution primarily consists of ammonia (NH₃), ammonium hydrosulfide (NH₄SH), and various ionic species rather than discrete (NH₄)₂S units.[1][3]

The key equilibria in an aqueous ammonium sulfide solution are:

-

Dissociation: (NH₄)₂S(aq) ⇌ 2 NH₄⁺(aq) + S²⁻(aq)

-

Hydrolysis of Sulfide Ion: S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)

-

Proton Transfer from Ammonium: S²⁻(aq) + NH₄⁺(aq) ⇌ HS⁻(aq) + NH₃(aq)[1]

Due to the high basicity of the sulfide ion, the third equilibrium lies far to the right, meaning the predominant sulfur species in solution is the hydrosulfide ion (HS⁻), alongside significant amounts of dissolved ammonia.

Decomposition Pathways at Room Temperature

There are two primary pathways through which ammonium sulfide solutions decompose at room temperature: reversible decomposition into gaseous products and irreversible oxidative decomposition.

Pathway 1: Reversible Decomposition to Gaseous Ammonia and Hydrogen Sulfide

The most significant decomposition pathway is the evolution of volatile ammonia (NH₃) and hydrogen sulfide (H₂S) gases from the solution.[1][5][7] This process is driven by the inherent instability of the dissolved species and the volatility of the products. The equilibrium can be represented by the decomposition of the more stable ammonium hydrosulfide component:

NH₄HS(aq) ⇌ NH₃(g) + H₂S(g)

This reversible reaction is the primary reason for the strong odor of ammonium sulfide solutions and the pressure buildup in sealed containers. The loss of these gases from an open container will continuously shift the equilibrium, leading to the gradual degradation of the solution.

Pathway 2: Oxidative Decomposition to Polysulfides and Other Sulfur Oxyanions

The characteristic yellow, orange, or reddish color of commercial ammonium sulfide solutions is due to the presence of ammonium polysulfides ((NH₄)₂Sₓ, where x > 1).[8] These polysulfides are not products of a true disproportionation reaction but are formed through the oxidation of sulfide or hydrosulfide ions, primarily by atmospheric oxygen.[5][9]

The mechanism involves the oxidation of hydrogen sulfide to elemental sulfur, which then reacts with excess sulfide ions to form the polysulfide chain.[10]

-

Oxidation of Sulfide: 2 HS⁻(aq) + O₂(g) + 2 H⁺(aq) → 2 S(s) + 2 H₂O(l)

-

Polysulfide Formation: S(s) + HS⁻(aq) ⇌ S₂²⁻(aq) + H⁺(aq)

-

Chain Elongation: Sₓ²⁻(aq) + S(s) ⇌ Sₓ₊₁²⁻(aq)

This oxidative pathway is irreversible under ambient conditions and leads to a loss of active sulfide. Over time, these polysulfides can further decompose, leading to the precipitation of elemental sulfur, which can cause turbidity in the solution and clog equipment.[11] In the presence of oxygen, further oxidation to other sulfur oxyanions like thiosulfate (S₂O₃²⁻) and eventually sulfate (SO₄²⁻) can also occur.[5]

Quantitative Decomposition Data

Quantitative kinetic data for the decomposition of aqueous ammonium sulfide solutions at room temperature is scarce in the literature. However, data for the closely related equilibrium of solid ammonium hydrosulfide provides valuable insight into the partial pressures of the evolved gases.

| Parameter | Value | Temperature (°C) | Conditions | Source |

| Equilibrium Constant (Kₚ) for NH₄HS(s) ⇌ NH₃(g) + H₂S(g) | 0.108 atm² | 25 | Solid NH₄HS in an evacuated container | N/A |

Note: This Kₚ value indicates that at 25 °C, the product of the partial pressures of ammonia and hydrogen sulfide gas in equilibrium with the solid is 0.108 atm². This highlights the significant vapor pressure of the decomposition products even at room temperature.

Diagrams of Decomposition Pathways and Workflows

Chemical Decomposition Pathways

References

- 1. Biogenesis of reactive sulfur species for signaling by hydrogen sulfide oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.gnest.org [journal.gnest.org]

- 3. researchgate.net [researchgate.net]

- 4. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. AMMONIUM SULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. A Practical Look at the Chemistry and Biology of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. environics.com [environics.com]

Unraveling the Elusive Structure of Diammonium Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium sulfide, (NH₄)₂S, is a chemical compound of significant interest in various fields, yet its inherent instability has long rendered its detailed structural and bonding characteristics enigmatic. This technical guide provides a comprehensive overview of the molecular structure and bonding in diammonium sulfide, navigating the challenges posed by its transient nature. In the absence of definitive experimental crystallographic data for solid (NH₄)₂S, this document uniquely combines high-level theoretical predictions with experimental data from its more stable analog, ammonium hydrosulfide (NH₄SH), to offer a robust model of its structural properties. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by furnishing detailed structural data, outlining plausible experimental methodologies for handling unstable compounds, and presenting the complex bonding interactions within this intriguing molecule.

Introduction

Diammonium sulfide is an inorganic salt with the chemical formula (NH₄)₂S. It is recognized for its role as a reagent in various chemical syntheses and its characteristic pungent odor. The compound is notoriously unstable, readily decomposing into ammonia (NH₃) and ammonium hydrosulfide (NH₄SH), particularly in the presence of moisture and at temperatures above -18°C.[1] This instability has severely hampered its isolation and characterization in the solid state by conventional experimental techniques such as X-ray and neutron diffraction.

This guide addresses this knowledge gap by leveraging advanced computational predictions to elucidate the crystal and molecular structure of diammonium sulfide. By juxtaposing these theoretical insights with established experimental data for the closely related and more stable compound, ammonium hydrosulfide (NH₄SH), we can construct a detailed and reliable understanding of the bonding and structural dynamics within (NH₄)₂S.

Molecular Structure and Bonding

Diammonium sulfide is an ionic compound consisting of two ammonium cations (NH₄⁺) and one sulfide anion (S²⁻). The bonding within this compound can be categorized into two primary types:

-

Ionic Bonding: The predominant interaction is the electrostatic attraction between the positively charged ammonium cations and the negatively charged sulfide anion. This ionic bonding is the primary force governing the formation of the crystal lattice in the solid state.

-

Covalent Bonding: Within each ammonium cation, the nitrogen atom is covalently bonded to four hydrogen atoms. These N-H bonds are strong and directional, resulting in a tetrahedral geometry for the NH₄⁺ ion.

The overall structure is a classic example of a compound with both ionic and covalent bonding characteristics.

Theoretical Prediction of the Diammonium Sulfide Crystal Structure

Given the experimental challenges, computational chemistry, specifically crystal structure prediction (CSP), has emerged as an indispensable tool for understanding the solid-state structure of (NH₄)₂S. A recent study by Li et al. has predicted the most stable crystal structure for diammonium sulfide.

While the full crystallographic information file (CIF) from the study is not publicly available, the research indicates a predictable arrangement of the ammonium and sulfide ions in a stable lattice at low temperatures.

Experimental Analog: The Crystal Structure of Ammonium Hydrosulfide

To ground the theoretical predictions for (NH₄)₂S in experimental reality, we turn to its close and more stable analog, ammonium hydrosulfide (NH₄SH). The crystal structure of NH₄SH was determined by West in 1934 and provides valuable insights into the interactions between ammonium and sulfur-containing anions in a crystal lattice.[2]

Table 1: Experimental Crystallographic Data for Ammonium Hydrosulfide (NH₄SH) [2]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P 4/n m m |

| Unit Cell Dimensions | a = 6.011 Å, b = 6.011 Å, c = 4.009 Å |

| α = 90°, β = 90°, γ = 90° |

The structure of NH₄SH reveals a well-defined arrangement of NH₄⁺ and SH⁻ ions, with significant hydrogen bonding interactions between the hydrogen atoms of the ammonium cation and the sulfur atom of the hydrosulfide anion. This experimental data provides a strong basis for modeling the analogous interactions in the predicted (NH₄)₂S structure.

Data Presentation: A Comparative Summary

The following table summarizes the available structural data for diammonium sulfide (theoretical) and ammonium hydrosulfide (experimental) to facilitate a clear comparison.

Table 2: Comparison of Structural Data for (NH₄)₂S and NH₄SH

| Property | Diammonium Sulfide ((NH₄)₂S) - Theoretical | Ammonium Hydrosulfide (NH₄SH) - Experimental[2] |

| Crystal System | Predicted | Tetragonal |

| Space Group | Predicted | P 4/n m m |

| Unit Cell Constants | Predicted | a = 6.011 Å, c = 4.009 Å |

| Ionic Components | 2 x NH₄⁺, 1 x S²⁻ | 1 x NH₄⁺, 1 x SH⁻ |

| Primary Bonding | Ionic, Covalent (in NH₄⁺) | Ionic, Covalent (in NH₄⁺) |

| Hydrogen Bonding | Expected between NH₄⁺ and S²⁻ | Present between NH₄⁺ and SH⁻ |

Experimental Protocols

The synthesis and characterization of highly unstable compounds like diammonium sulfide require specialized low-temperature techniques. While a specific, successful experimental protocol for the crystallographic analysis of solid (NH₄)₂S is not documented in the literature, a general methodology can be outlined based on established practices for handling air- and moisture-sensitive, thermally unstable materials.

General Low-Temperature Synthesis and Crystallization

-

Reactant Preparation: High-purity, anhydrous ammonia and hydrogen sulfide gases are required.

-

Reaction Vessel: A Schlenk line or a glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) and low temperature capabilities is essential. The reaction is typically performed in a vessel cooled with a cryogen such as liquid nitrogen.

-

Synthesis:

-

Ammonia gas is condensed into a cooled reaction vessel.

-

A stoichiometric amount of hydrogen sulfide gas is then slowly introduced into the condensed ammonia with vigorous stirring. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

-

The reaction mixture is maintained at a temperature below -18°C.

-

-

Crystallization:

-

Single crystals suitable for diffraction may be grown by slow evaporation of the solvent (excess ammonia) at a precisely controlled low temperature.

-

Alternatively, a slow warming and re-cooling cycle (annealing) just below the decomposition temperature may promote crystal growth.

-

Low-Temperature X-ray and Neutron Diffraction

-

Sample Handling: A single crystal of (NH₄)₂S would be selected and mounted on a goniometer head under a stream of cold nitrogen gas or within a cryostat.

-

Data Collection:

-

X-ray Diffraction: A single-crystal X-ray diffractometer equipped with a low-temperature device would be used to collect diffraction data.

-

Neutron Diffraction: For a more precise localization of the hydrogen atoms and a better understanding of the hydrogen bonding, neutron diffraction studies would be ideal. This would require access to a neutron source and specialized cryogenic sample environments.

-

-

Structure Solution and Refinement: The collected diffraction data would be used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams, generated using the DOT language, illustrate the fundamental bonding and a conceptual representation of the crystal lattice for diammonium sulfide.

Figure 1: Bonding in Diammonium Sulfide.

Figure 2: Conceptual (NH₄)₂S Lattice.

Conclusion

The molecular structure and bonding of diammonium sulfide present a fascinating case study in the challenges and modern solutions in structural chemistry. While the compound's instability has precluded direct experimental determination of its solid-state structure, this guide has synthesized the most current understanding through a combination of theoretical predictions and experimental data from a close chemical analog. The ionic nature of the compound, with covalent bonding within the tetrahedral ammonium cations, is a key feature. The predicted crystal structure and the experimental data for ammonium hydrosulfide provide a solid foundation for understanding the intermolecular forces, including significant hydrogen bonding, that govern its solid-state arrangement. The outlined experimental protocols for low-temperature synthesis and characterization offer a roadmap for future research that may one day yield definitive experimental data for this elusive yet important compound. This guide provides a critical resource for researchers and professionals, enabling a deeper understanding of diammonium sulfide's fundamental properties and facilitating its informed application in scientific and industrial contexts.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reaction Mechanism of Ammonium Sulfide with Mineral Acids

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms between ammonium sulfide ((NH₄)₂S) and common mineral acids, namely hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃). The core of these reactions lies in acid-base chemistry, primarily featuring the protonation of the sulfide ion. This document details the reaction pathways, presents thermodynamic data, and outlines general experimental protocols for the study of these reactions. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize these fundamental chemical transformations in their work.

Introduction

Ammonium sulfide is a reactive inorganic compound that serves as a source of sulfide ions in various chemical syntheses. Its reactions with mineral acids are fundamental chemical processes that are characterized by the formation of hydrogen sulfide gas, a molecule with significant biological roles and a key intermediate in various industrial processes. Understanding the mechanisms, kinetics, and thermodynamics of these reactions is crucial for controlling reaction outcomes, ensuring safety, and for the development of novel chemical methodologies.

Reaction Mechanisms

The reaction of ammonium sulfide with mineral acids is primarily a double displacement and acid-base neutralization reaction. The sulfide ion (S²⁻), a weak base, reacts with the hydronium ions (H₃O⁺) from the strong mineral acid to form hydrogen sulfide (H₂S). The ammonium ions (NH₄⁺) and the conjugate base of the mineral acid remain in solution as spectator ions in the case of non-oxidizing acids.

Reaction with Hydrochloric Acid (HCl)

The reaction with hydrochloric acid is a classic example of a gas-evolving acid-base reaction. The overall balanced chemical equation is:

(NH₄)₂S(aq) + 2HCl(aq) → 2NH₄Cl(aq) + H₂S(g)[1][2]

The net ionic equation, which illustrates the core chemical transformation, is:

S²⁻(aq) + 2H⁺(aq) → H₂S(g)

Mechanism: The reaction proceeds in a stepwise protonation of the sulfide ion:

-

First Protonation: S²⁻(aq) + H₃O⁺(aq) ⇌ HS⁻(aq) + H₂O(l)

-

Second Protonation: HS⁻(aq) + H₃O⁺(aq) ⇌ H₂S(aq) + H₂O(l)

-

Gas Evolution: H₂S(aq) ⇌ H₂S(g)

The formation of hydrogen sulfide gas is readily observed as bubbles when the reactants are mixed.[1]

Reaction with Sulfuric Acid (H₂SO₄)

Similar to hydrochloric acid, sulfuric acid reacts with ammonium sulfide in a double displacement acid-base reaction to produce ammonium sulfate and hydrogen sulfide gas.[3]

(NH₄)₂S(aq) + H₂SO₄(aq) → (NH₄)₂SO₄(aq) + H₂S(g)[3]

The net ionic equation is the same as with HCl:

S²⁻(aq) + 2H⁺(aq) → H₂S(g)

Mechanism: The mechanism is analogous to the reaction with HCl, involving the stepwise protonation of the sulfide ion by the hydronium ions furnished by the sulfuric acid.

It is important to note that with concentrated sulfuric acid, a redox reaction can also occur where the sulfide ion is oxidized.

Reaction with Nitric Acid (HNO₃)

The reaction with nitric acid can proceed via two main pathways depending on the concentration and temperature of the nitric acid.

2.3.1. Acid-Base Reaction: With dilute nitric acid, the reaction is primarily an acid-base reaction, similar to HCl and H₂SO₄:

(NH₄)₂S(aq) + 2HNO₃(aq) → 2NH₄NO₃(aq) + H₂S(g)

2.3.2. Redox Reaction: With more concentrated nitric acid, which is a strong oxidizing agent, the sulfide ion can be oxidized. The products of the oxidation can vary, but a common reaction produces elemental sulfur, nitrogen dioxide, and water:

(NH₄)₂S(aq) + 16HNO₃(conc) → S(s) + 18NO₂(g) + 2NH₄⁺(aq) + 12H₂O(l)[4]

The ammonium ion can also be oxidized under more vigorous conditions.

Quantitative Data

| Reaction | Reactants' Standard Enthalpy of Formation (kJ/mol) | Products' Standard Enthalpy of Formation (kJ/mol) | Calculated Standard Enthalpy of Reaction (ΔH°rxn) (kJ/mol) |

| (NH₄)₂S(aq) + 2HCl(aq) → 2NH₄Cl(aq) + H₂S(g) | (NH₄)₂S(aq): -185.8, HCl(aq): -167.2 | NH₄Cl(aq): -314.4, H₂S(g): -20.6 | -290.4 |

| (NH₄)₂S(aq) + H₂SO₄(aq) → (NH₄)₂SO₄(aq) + H₂S(g) | (NH₄)₂S(aq): -185.8, H₂SO₄(aq): -909.3 | (NH₄)₂SO₄(aq): -1180.9, H₂S(g): -20.6 | -106.4 |

| (NH₄)₂S(aq) + 2HNO₃(aq) → 2NH₄NO₃(aq) + H₂S(g) (Acid-Base) | (NH₄)₂S(aq): -185.8, HNO₃(aq): -207.4 | NH₄NO₃(aq): -365.6, H₂S(g): -20.6 | -201.2 |

Note: The standard enthalpies of formation are approximate values and can vary slightly depending on the source. The standard enthalpy of reaction was calculated using Hess's Law.

Experimental Protocols

Detailed experimental protocols for these specific reactions are not extensively published. However, general methodologies for studying gas-evolving reactions and their thermodynamics can be adapted.

General Protocol for Qualitative Analysis

-

In a well-ventilated fume hood, add a small amount of aqueous ammonium sulfide solution to a test tube.

-

Carefully add a few drops of the mineral acid (e.g., 1 M HCl) to the test tube.

-

Observe the evolution of a gas.

-

The characteristic odor of rotten eggs indicates the formation of hydrogen sulfide. Caution: Hydrogen sulfide is toxic and should be handled with extreme care in a fume hood.

General Protocol for Calorimetric Measurement of Enthalpy of Reaction

-

Calorimeter Setup: Use a coffee-cup calorimeter or a more sophisticated solution calorimeter.

-

Reactant Preparation: Prepare known concentrations and volumes of the ammonium sulfide solution and the mineral acid.

-

Temperature Measurement: Place one reactant in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature.

-

Initiate Reaction: Quickly add the second reactant to the calorimeter and seal it.

-

Data Acquisition: Monitor the temperature change of the solution until it reaches a maximum or minimum and then starts to return to the initial temperature.

-

Calculations: Calculate the heat of reaction (q) using the formula q = mcΔT, where m is the mass of the solution, c is the specific heat capacity of the solution, and ΔT is the change in temperature. The enthalpy of reaction (ΔH) can then be determined per mole of the limiting reactant.

General Protocol for Kinetic Studies using Stopped-Flow Spectroscopy

For very fast reactions, stopped-flow spectroscopy can be employed to determine the reaction kinetics.

-

Instrumentation: Utilize a stopped-flow instrument coupled with a UV-Vis spectrophotometer.

-

Reactant Loading: Load the two reactant solutions (ammonium sulfide and mineral acid) into separate syringes of the stopped-flow apparatus.

-

Rapid Mixing: The instrument rapidly injects and mixes the reactants in an observation cell.

-

Spectroscopic Monitoring: Monitor the change in absorbance at a specific wavelength corresponding to a reactant or product over a very short timescale (milliseconds).

-

Data Analysis: The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate rate laws to determine the rate constant of the reaction.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Reaction pathways of ammonium sulfide with different mineral acids.

Experimental Workflow for Calorimetry

Caption: A generalized workflow for determining the enthalpy of reaction using calorimetry.

Logical Relationship of Sulfide Protonation

Caption: The stepwise protonation of the sulfide ion to form hydrogen sulfide.

Conclusion

The reactions of ammonium sulfide with mineral acids are fundamental chemical transformations governed by acid-base and, in the case of concentrated nitric acid, redox principles. While the overall reactions are well-understood, a deeper quantitative understanding of their kinetics would be beneficial. The thermodynamic data indicate that these reactions are generally exothermic. The experimental protocols outlined provide a basis for further investigation into the quantitative aspects of these reactions. This guide serves as a foundational resource for scientists and researchers working with these chemical systems.

References

Solubility of ammonium sulfide in water and organic solvents

An In-depth Technical Guide to the Solubility of Ammonium Sulfide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium sulfide in aqueous and organic media. Due to the inherent instability of pure ammonium sulfide, this document emphasizes its behavior in solution, including decomposition pathways. All available quantitative data is presented in structured tables, and a detailed experimental protocol for solubility determination is provided.

Executive Summary

Ammonium sulfide ((NH₄)₂S) is a salt that is highly soluble in water and also shows solubility in certain polar organic solvents. However, its practical application and the determination of its solubility are significantly complicated by its instability. Solid ammonium sulfide is only stable at temperatures below -18 °C and in the absence of moisture.[1] At ambient temperatures, it readily decomposes into ammonia (NH₃) and hydrogen sulfide (H₂S), both of which are gases with strong, unpleasant odors. Consequently, ammonium sulfide is most commonly supplied and handled as an aqueous solution, typically ranging in concentration from 20% to 48% by weight. When dissolved in water, it not only dissociates but also undergoes hydrolysis, influencing the equilibrium and composition of the solution.

Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for ammonium sulfide. The scarcity of precise quantitative data, particularly at varying temperatures and in a broad range of organic solvents, is a direct consequence of the compound's instability.

Table 1: Solubility of Ammonium Sulfide in Water

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| 20 | 128.1[2][3] | The solution is unstable and will contain equilibrium concentrations of ammonia, hydrogen sulfide, and ammonium hydrosulfide. |

Table 2: Solubility of Ammonium Sulfide in Organic Solvents

| Solvent | Chemical Formula | Solubility | Notes |

| Ethanol | C₂H₅OH | Soluble[1][2][4][5] | Quantitative data is not readily available. |

| Methanol | CH₃OH | Soluble[2] | Quantitative data is not readily available. |

| Liquid Ammonia | NH₃ | Very Soluble[4][6] | Ammonium sulfide is stable in anhydrous liquid ammonia at low temperatures. |

| Acetone | C₃H₆O | Soluble[7] | |

| Toluene | C₇H₈ | Insoluble | |

| Benzene | C₆H₆ | Insoluble | |

| Hexane | C₆H₁₄ | Insoluble | |

| Ether | (C₂H₅)₂O | Insoluble |

Behavior in Aqueous Solution: Dissolution and Decomposition

Upon dissolution in water, ammonium sulfide, a strong electrolyte, dissociates into its constituent ions: two ammonium ions (NH₄⁺) and one sulfide ion (S²⁻). However, the sulfide ion is a strong base and reacts with water and the ammonium ions present, leading to a complex equilibrium involving ammonia, hydrogen sulfide, and ammonium hydrosulfide (NH₄HS).[2] This inherent reactivity and decomposition are critical considerations for any application involving aqueous solutions of ammonium sulfide.

The following diagram illustrates the primary pathways of ammonium sulfide in an aqueous environment.

Experimental Protocol for Solubility Determination

The high volatility and reactivity of ammonium sulfide and its decomposition products necessitate a carefully controlled experimental setup for accurate solubility determination. The following protocol is a modified saturation method, designed to minimize the loss of volatile components.

Objective: To determine the solubility of ammonium sulfide in a given solvent at a specific temperature.

Materials:

-

Ammonium sulfide (as a high-purity solid, if available, or a concentrated solution of known concentration)

-

Solvent of interest

-

Temperature-controlled shaker bath or reaction vessel with a jacket

-

Inert gas (e.g., Argon or Nitrogen)

-

Gas-tight syringes and septa

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Titration apparatus or other suitable analytical instrumentation (e.g., ion chromatography)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of ammonium sulfide to a known volume or mass of the solvent in a sealable reaction vessel. b. Purge the headspace of the vessel with an inert gas to displace air and minimize oxidative degradation. c. Seal the vessel tightly. d. Place the vessel in a temperature-controlled shaker bath set to the desired temperature. e. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically.

-

Sample Collection and Preparation: a. Once equilibrium is assumed, cease agitation and allow the solid to settle. b. Maintain the vessel at the constant experimental temperature. c. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed/cooled, gas-tight syringe to prevent temperature changes that could affect solubility. d. Immediately filter the collected sample through a syringe filter (of a compatible material and pore size, e.g., 0.22 µm) to remove any undissolved solid. e. Accurately weigh the filtered sample. f. Dilute the sample to a known volume in a volumetric flask. This diluted solution will be used for analysis.

-

Analysis of Solute Concentration: a. The concentration of sulfide and/or ammonium in the diluted sample can be determined by a suitable analytical method. A common approach is iodometric titration for the sulfide content. b. Iodometric Titration for Sulfide: i. An aliquot of the diluted sample is added to an excess of a standardized iodine solution of known concentration. ii. The iodine oxidizes the sulfide ions. iii. The remaining unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution using a starch indicator. c. Alternatively, ion chromatography can be used for the simultaneous determination of both ammonium and sulfide ions.

-

Calculation of Solubility: a. From the concentration of the analyte determined in the diluted sample, calculate the concentration in the original, undiluted saturated solution. b. Using the density of the saturated solution (which can be determined separately), express the solubility in the desired units (e.g., g/100 mL or g/100 g of solvent).

Safety Precautions:

-

All manipulations involving ammonium sulfide must be conducted in a well-ventilated fume hood due to the release of toxic and flammable ammonia and hydrogen sulfide gases.[8]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][10]

-

Care should be taken to avoid contact with acids, which will cause a rapid evolution of hydrogen sulfide gas.[8]

-

Ammonium sulfide solutions are corrosive and can cause severe skin burns and eye damage.[11][12]

Conclusion

Ammonium sulfide is a highly water-soluble compound, with reported solubility of 128.1 g/100 mL at 20°C. It is also soluble in polar organic solvents like ethanol, methanol, and liquid ammonia. However, its significant instability at ambient temperatures and its reactivity in aqueous solutions present considerable challenges for its handling and the precise measurement of its solubility. The provided experimental protocol outlines a methodology to determine its solubility while accounting for its chemical properties. For professionals in research and drug development, a thorough understanding of the complex equilibrium and decomposition pathways of ammonium sulfide in solution is paramount for its effective and safe application.

References

- 1. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium sulfide - Sciencemadness Wiki [sciencemadness.org]

- 3. Ammonium sulfide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Buy Ammonium sulfide | 12135-76-1 [smolecule.com]

- 6. ammonium sulfide [chemister.ru]

- 7. Ammonium Sulfide Ammonium Sulfide Ammonium Sulfide [why.gr]

- 8. AMMONIUM SULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. moleko.com [moleko.com]

- 10. riccachemical.com [riccachemical.com]

- 11. carlroth.com [carlroth.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Ammonium sulfide solution CAS number and safety data sheet information

An In-depth Technical Guide to Ammonium Sulfide Solution: CAS Number and Safety Data

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical properties and safety protocols is paramount. This guide provides a detailed overview of ammonium sulfide solution, focusing on its Chemical Abstracts Service (CAS) number and essential safety data sheet (SDS) information.

CAS Number: 12135-76-1[1][2][3][4]

Summary of Quantitative Data

The following tables summarize the key quantitative data for ammonium sulfide solution, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | (NH₄)₂S | [2][3][4][5] |

| Molecular Weight | 68.14 g/mol | [2][3][4] |

| Appearance | Colorless to yellow liquid | [2][5][6] |

| Odor | Strong odor of rotten eggs and ammonia | [2][5][6] |

| pH | 9.5 to 11 | [1][5] |

| Boiling Point | 104°F (40°C) | [1][2] |

| Melting/Freezing Point | 0° to 10°F (-17.8° to -12.2°C) | [1] |

| Flash Point | 71.6°F (22°C) to 140°F (60°C) (solution) | [1][2][7][8] |

| Specific Gravity | 0.99 to 1.01 at 68°F | [2] |

| Lower Flammability Limit | 4% (as Hydrogen Sulfide) | [2][7] |

| Upper Flammability Limit | 46% (as Hydrogen Sulfide) | [2][7] |

Table 2: Hazard Identification and Toxicity

| Hazard | Description | Source |

| NFPA 704 Rating | Health: 4, Flammability: 3, Reactivity: 1 | [1] |

| Primary Hazards | Flammable, Corrosive, Acutely Toxic | [2][9] |

| Acute Oral Toxicity | Category 3 | [1] |

| Acute Inhalation Toxicity | Category 3 | [10] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | [9][11][12] |

| Eye Damage/Irritation | Category 1 (Causes serious eye damage) | [11][12] |

| Aquatic Toxicity | Very toxic to aquatic life | [9][13] |

| Ecotoxicity Data | 100 ppm, 72 hrs, goldfish killed, fresh water | [1] |

Experimental Protocols: Safety and Handling Procedures

Detailed methodologies for the safe handling and use of ammonium sulfide solution are critical to prevent exposure and accidents.

1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

-

Skin Protection: Neoprene or chemical-resistant gloves, a chemical suit, and boots should be worn to prevent skin contact.[1][5]

-

Respiratory Protection: A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode is required, especially in areas with inadequate ventilation.[1][7]

2. Handling and Storage

-

Handling: Use only in a well-ventilated area, such as a fume hood.[1][5] Avoid contact with skin and eyes and inhalation of vapors.[1] All equipment used for handling must be grounded to prevent static discharge.[2] Use non-sparking tools.[1][2]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][14] Keep containers tightly closed and upright.[1][13] Separate from incompatible materials such as acids and strong oxidizing agents.[7][15]

3. First Aid Measures

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][6] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water.[1][6] Seek immediate medical attention.[1]

4. Spill and Leak Procedures

-

Spill Response: Evacuate the area and eliminate all ignition sources.[2] Ventilate the area of the spill.[7] Absorb the spill with inert, non-combustible material such as sand or earth.[2][7] Use non-sparking tools for cleanup.[7]

-

Disposal: Dispose of contaminated material in a sealed container according to federal, state, and local regulations.[1]

5. Firefighting Measures

-

Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2] For small fires, large quantities of water are suitable.[1]

-

Specific Hazards: Flammable liquid and vapor.[9] Vapors can form explosive mixtures with air.[13] Contact with acids liberates toxic and flammable hydrogen sulfide gas.[2] Combustion may produce toxic gases such as sulfur oxides and nitrogen oxides.[13]

Visualizing Safety Information Flow

The following diagram illustrates the logical flow of safety information and response procedures for handling ammonium sulfide solution.

Caption: Logical flow of safety protocols for ammonium sulfide solution.

References

- 1. moleko.com [moleko.com]

- 2. AMMONIUM SULFIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Ammonium sulfide | H8N2S | CID 25519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. technopharmchem.com [technopharmchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalproductscorp.com [chemicalproductscorp.com]

- 11. carlroth.com [carlroth.com]

- 12. chemos.de [chemos.de]

- 13. louisville.edu [louisville.edu]

- 14. chemicalproductscorp.com [chemicalproductscorp.com]

- 15. Ammonium sulfide | 12135-76-1 [chemicalbook.com]

Thermodynamic Properties of Aqueous Ammonium Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Thermodynamic Properties

The standard thermodynamic properties for the ionized aqueous solution of ammonium sulfide at 25 °C (298.15 K) and 1 bar are summarized in the table below. It is important to note that a specific value for the standard molar heat capacity of aqueous ammonium sulfide could not be located in the surveyed literature.

Table 1: Standard Thermodynamic Properties of Aqueous Ammonium Sulfide at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -231.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -72.6 | kJ/mol |

| Standard Molar Entropy | S° | 212.1 | J/K·mol |

| Standard Molar Heat Capacity | C°p | Not Available | J/K·mol |

Source:[1]

Dissociation in Aqueous Solution

In an aqueous environment, ammonium sulfide undergoes dissociation. The following diagram illustrates this equilibrium.

Experimental Protocols for Thermodynamic Property Determination

Enthalpy of Formation

The standard enthalpy of formation of an aqueous salt is typically determined using solution calorimetry. This involves measuring the heat change associated with dissolving the salt in a large amount of solvent (usually water) to form a dilute solution, and then applying Hess's Law.

A general workflow for a calorimetric experiment to determine the enthalpy of a reaction in an aqueous solution is outlined below.

Gibbs Free Energy of Formation

The standard Gibbs free energy of formation can be determined through various experimental methods. One common approach involves measuring the equilibrium constant (K) for the formation reaction. The relationship between the standard Gibbs free energy change and the equilibrium constant is given by the equation:

ΔG° = -RT ln(K)

Where R is the ideal gas constant and T is the temperature in Kelvin. For aqueous ionic species, this can involve electrochemical measurements.

Alternatively, if the standard enthalpy of formation (ΔH°f) and the standard entropy (S°) are known, the Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Entropy

The standard molar entropy of an aqueous ion is often determined by measuring the heat capacity of a solution as a function of temperature and using the principles of the Third Law of Thermodynamics. This involves calorimetric measurements to determine the heat required to raise the temperature of the substance from close to absolute zero to the desired temperature. The change in entropy is then calculated from the heat capacity data.

Phase Equilibrium

Therefore, to understand the phase behavior of aqueous ammonium sulfide, it is more appropriate to consider the ternary NH₃-H₂S-H₂O system. The vapor-liquid equilibrium of this system is of significant industrial importance, particularly in sour water stripping processes. The partial pressures of NH₃ and H₂S above the aqueous solution are dependent on the temperature and the concentrations of the dissolved species.

Conclusion

This technical guide has summarized the key available thermodynamic data for aqueous ammonium sulfide. It is evident that there are significant gaps in the experimental data, most notably the heat capacity. The inherent instability of the (NH₄)₂S molecule in aqueous solution necessitates a more complex description of its behavior, often relying on the thermodynamics of the NH₃-H₂S-H₂O system. Further experimental work is required to fully characterize the thermodynamic properties of this important chemical species in an aqueous environment.

References

The Rise and Fall of Ammonium Sulfide in Analytical Chemistry: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

For well over a century, the systematic identification of metallic elements in a sample relied heavily on a meticulously crafted scheme of qualitative inorganic analysis. Central to this scheme was the use of ammonium sulfide, a reagent that defined and separated a critical group of cations. This technical guide delves into the historical development of ammonium sulfide's role in analytical chemistry, providing a detailed examination of its application, the underlying chemical principles, and the factors that ultimately led to its decline in common laboratory practice. Understanding this historical context offers valuable insights into the evolution of analytical methodologies and the enduring principles of chemical separation and identification.

Historical Context: The Classical Qualitative Analysis Scheme

The classical scheme for the qualitative analysis of cations, solidified in the 19th and early 20th centuries, was a cornerstone of chemical education and practice. It systematically separated a mixture of common cations into distinct groups based on the solubility of their chlorides, sulfides, hydroxides, and carbonates. Ammonium sulfide found its pivotal role as the group reagent for what became known as the "Ammonium Sulfide Group" or "Group III" cations.[1][2] This group typically included ions such as Fe³⁺, Al³⁺, Cr³⁺, Zn²⁺, Ni²⁺, Co²⁺, and Mn²⁺.[3][4]

The overarching logic of the qualitative analysis scheme was to sequentially precipitate groups of cations from a single solution. After the removal of Group I (insoluble chlorides) and Group II (acid-insoluble sulfides), the solution was made alkaline with ammonia, and then ammonium sulfide was added to precipitate the Group III cations as sulfides or hydroxides.[1][5] This systematic approach allowed for the separation and subsequent identification of a wide array of metal ions in a complex mixture.

The Chemistry of Ammonium Sulfide Precipitation

The key to the separation of Group III cations lies in the controlled precipitation of their sulfides and hydroxides from a basic solution. The addition of ammonia (ammonium hydroxide) to the solution serves two primary purposes:

-

Increases the Sulfide Ion Concentration: In an acidic solution, the concentration of sulfide ions (S²⁻) from the dissociation of H₂S is low. By making the solution basic with ammonia, the equilibrium of the H₂S dissociation shifts, significantly increasing the concentration of S²⁻ ions. This higher concentration is sufficient to exceed the solubility product (Ksp) of the more soluble Group III metal sulfides.[6]

-

Precipitates Hydroxides: The basic conditions created by the ammonia also lead to the precipitation of certain cations as hydroxides, namely Al³⁺ and Cr³⁺, which have very low Ksp values for their hydroxide forms.[4]

The general reactions for the precipitation of Group III cations with ammonium sulfide are as follows:

-

Sulfide Precipitation:

-

M²⁺(aq) + S²⁻(aq) → MS(s) (where M = Zn, Ni, Co, Mn, Fe)

-

-

Hydroxide Precipitation:

-

M³⁺(aq) + 3OH⁻(aq) → M(OH)₃(s) (where M = Al, Cr)

-

Quantitative Data: Solubility Products

The selective precipitation of cation groups is fundamentally governed by their solubility product constants (Ksp). The following table summarizes the Ksp values for the relevant Group III cation sulfides and hydroxides, illustrating the quantitative basis for their precipitation in a basic sulfide solution.

| Cation | Precipitate | Ksp at 25°C |

| Aluminum | Al(OH)₃ | 1.8 x 10⁻³³[7] |

| Chromium(III) | Cr(OH)₃ | 6.3 x 10⁻³¹[8] |

| Cobalt(II) | CoS | 4 x 10⁻²¹[8] |

| Iron(II) | FeS | 6 x 10⁻¹⁹[8] |

| Iron(III) | Fe(OH)₃ | 4 x 10⁻³⁸[8] |

| Manganese(II) | MnS (pink) | 3 x 10⁻¹³ |

| Nickel(II) | NiS | 3 x 10⁻¹⁹ |

| Zinc | ZnS | 2 x 10⁻²⁵ |

Experimental Protocols

The following sections provide a detailed, generalized protocol for the precipitation and separation of the Ammonium Sulfide Group cations, based on classical analytical chemistry procedures.

Reagent Preparation: Ammonium Sulfide Solution

A colorless ammonium sulfide solution is typically desired for qualitative analysis. A common method for its preparation involves saturating a cold 3 N aqueous ammonia solution with hydrogen sulfide gas. This solution should be kept in a completely filled, sealed bottle and prepared fresh.[9] Alternatively, a commercially available ammonium sulfide solution can be diluted. For example, one volume of reagent-grade ammonium sulfide liquid can be added to two volumes of water.[10]

Precipitation of the Ammonium Sulfide Group (Group III)

Objective: To precipitate the Group III cations from the supernatant remaining after the separation of Group II cations.

Procedure:

-

To the supernatant from the Group II separation, add 5 drops of 5 M ammonium chloride (NH₄Cl) solution.

-

Add 15 M aqueous ammonia (NH₃) dropwise until the solution is alkaline to litmus paper, then add an additional 5 drops in excess.

-

Add 10-15 drops of ammonium sulfide ((NH₄)₂S) solution or thioacetamide solution (which hydrolyzes to produce H₂S in situ) and heat the mixture in a boiling water bath for 5-10 minutes.[3][10]

-

Centrifuge the mixture to separate the precipitate (containing the Group III cations) from the supernatant (which will contain Group IV and V cations).

-

Wash the precipitate with a small amount of water containing a little ammonium sulfide, centrifuge again, and combine the washings with the supernatant.

Separation and Identification of Group III Cations

The precipitate obtained in the previous step is a mixture of sulfides and hydroxides. The separation of individual cations within this group is a complex process involving a series of reactions to dissolve and re-precipitate specific ions. The following is a representative workflow for the separation of a subgroup containing Fe³⁺, Al³⁺, and Cr³⁺.

Procedure:

-

Treat the Group III precipitate with a mixture of nitric acid (HNO₃) and hydrochloric acid (HCl) to dissolve the sulfides and hydroxides.

-

Boil the solution to remove any excess H₂S.

-

Add an excess of sodium hydroxide (NaOH) solution and hydrogen peroxide (H₂O₂). This will precipitate Fe(OH)₃ (a reddish-brown solid) and keep Al³⁺ and Cr³⁺ in solution as the complex ions [Al(OH)₄]⁻ (aluminate) and [Cr(OH)₄]⁻ (chromite), which is then oxidized to CrO₄²⁻ (chromate, which is yellow).

-

Separate the Fe(OH)₃ precipitate by centrifugation. The presence of a reddish-brown precipitate is a strong indication of iron.

-